7-Benzyl-4,7-diazaspiro[2.5]octane
Overview
Description
7-Benzyl-4,7-diazaspiro[2.5]octane is a chemical compound with the molecular formula C13H18N2. It is a member of the diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms.
Scientific Research Applications
7-Benzyl-4,7-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
The safety and hazards associated with 7-Benzyl-4,7-diazaspiro[2.5]octane include the GHS07 warning symbol. The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Biochemical Analysis
Biochemical Properties
7-Benzyl-4,7-diazaspiro[2.5]octane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins such as P-glycoprotein, influencing the transport and distribution of other molecules within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling events, affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to impact cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites . This binding can lead to changes in enzyme activity, affecting the metabolism of various substrates. Additionally, this compound may interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s ability to modulate biochemical pathways at multiple levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under inert conditions, such as storage under nitrogen or argon at 2–8°C . Over time, its effects on cellular function can vary, with prolonged exposure potentially leading to changes in cell viability and function. In vitro studies have demonstrated that this compound can induce both short-term and long-term effects on cellular processes, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation and reduction of substrates, facilitating the metabolism of the compound. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. P-glycoprotein, a well-known transporter, has been implicated in the transport of this compound across cellular membranes . This interaction can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound has been observed to localize within specific organelles, such as the endoplasmic reticulum and mitochondria . These localizations can impact its activity and function, as the compound may interact with organelle-specific enzymes and proteins, further modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common method involves the use of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as a starting material. The synthetic route includes substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step involves a cyclization reaction to form the spiro structure .
Industrial Production Methods: In industrial settings, the synthesis of this compound may be optimized for large-scale production. This involves the use of safer and more efficient reagents to avoid hazardous conditions. For example, the use of boron trifluoride diethyl etherate, which is highly toxic and flammable, is avoided in favor of more benign alternatives .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Mechanism of Action
The mechanism of action of 7-Benzyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,7-Diazaspiro[2.5]octane-5,8-dione: This compound has a similar spiro structure but differs in its functional groups.
4,7-Diazaspiro[2.5]octane-4-carboxylic acid benzyl ester: Another related compound with a carboxylic acid ester group.
Uniqueness: 7-Benzyl-4,7-diazaspiro[2.5]octane is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
7-benzyl-4,7-diazaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13/h1-5,14H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINDIUOJBNUZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CCN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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